
N-(3-chloro-4-fluorophenyl)-4-fluoro-2-(1H-tetrazol-1-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-fluorophenyl)-4-fluoro-2-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound characterized by the presence of chloro, fluoro, and tetrazole functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-4-fluoro-2-(1H-tetrazol-1-yl)benzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amine.
Halogenation: Introduction of chloro and fluoro substituents.
Tetrazole Formation: Cyclization to form the tetrazole ring.
Amidation: Formation of the benzamide linkage.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
N-(3-chloro-4-fluorophenyl)-4-fluoro-2-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of halogens, the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The tetrazole ring can undergo redox reactions under specific conditions.
Coupling Reactions: The benzamide group can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can modify the tetrazole ring.
科学研究应用
N-(3-chloro-4-fluorophenyl)-4-fluoro-2-(1H-tetrazol-1-yl)benzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Application in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Industrial Chemistry: Use as an intermediate in the synthesis of more complex chemical entities.
作用机制
The mechanism of action of N-(3-chloro-4-fluorophenyl)-4-fluoro-2-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The chloro and fluoro substituents can enhance binding affinity to target proteins, while the tetrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- N-(3-chloro-4-fluorophenyl)-4-fluoro-2-(1H-tetrazol-1-yl)propanoic acid
- 4-[5-(3-chloro-4-fluorophenyl)-1H-tetrazol-1-yl]-1-butanamine
Uniqueness
N-(3-chloro-4-fluorophenyl)-4-fluoro-2-(1H-tetrazol-1-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and fluoro substituents, along with the tetrazole ring, makes it a versatile compound for various applications.
属性
分子式 |
C14H8ClF2N5O |
|---|---|
分子量 |
335.69 g/mol |
IUPAC 名称 |
N-(3-chloro-4-fluorophenyl)-4-fluoro-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C14H8ClF2N5O/c15-11-6-9(2-4-12(11)17)19-14(23)10-3-1-8(16)5-13(10)22-7-18-20-21-22/h1-7H,(H,19,23) |
InChI 键 |
BAEIERBUUIICBN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1NC(=O)C2=C(C=C(C=C2)F)N3C=NN=N3)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


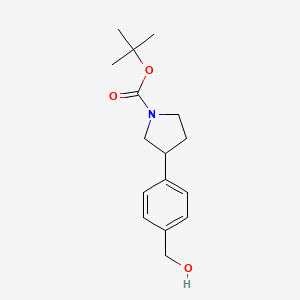
![4-Methoxyphenyl 4-[2-(2-hydroxyethoxy)ethoxy]benzoate](/img/structure/B12626905.png)

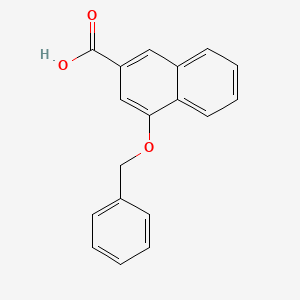

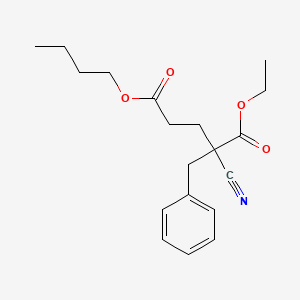
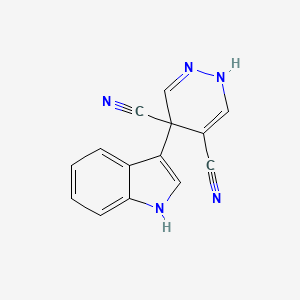
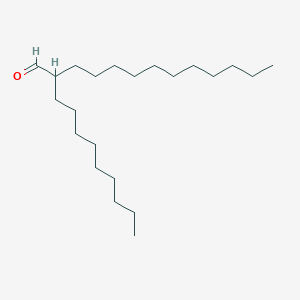

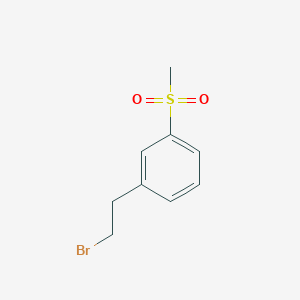
![8-(4-Chlorophenyl)-6-(propylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine](/img/structure/B12626964.png)
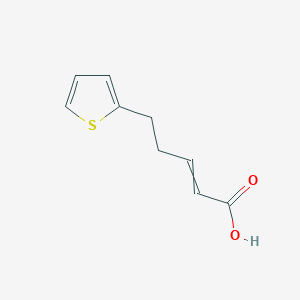
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-[2-(trimethylsilyl)ethynyl]-, methyl ester](/img/structure/B12626971.png)
![(Furan-2-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone](/img/structure/B12626983.png)
